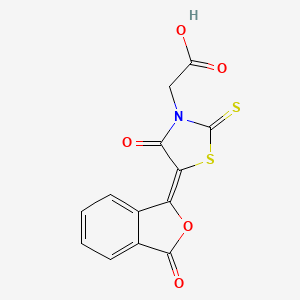

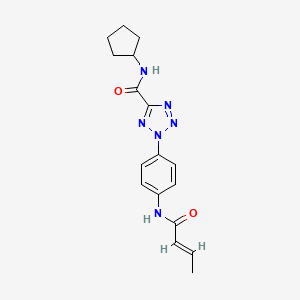

![molecular formula C22H23F2N5OS B2671500 (2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034260-07-4](/img/structure/B2671500.png)

(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the use of Selectfluor, a reagent used for electrophilic di- and monofluorinations . A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a difluoromethylthio group attached to a phenyl ring, a piperazine ring, and a tetrahydropyrazino[1,2-b]indazole group.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the difluoromethyl group can participate in various reactions such as electrophilic, nucleophilic, radical, and cross-coupling methods .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research on compounds structurally related to "(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone" often focuses on their synthesis and evaluation for biological activities. For instance, novel pyrazole and isoxazole derivatives have been synthesized and characterized, showing promising antibacterial and antifungal activities (Sanjeeva et al., 2022). These findings underscore the potential of such compounds in developing new antimicrobial agents.

Spectroscopic Characterization

The absorption and emission spectroscopic characterization of phenyl-isoalloxazine derivatives provide insights into their optical properties. This research has implications for understanding the photophysical behaviors of related compounds, which could be relevant for applications in optical materials and sensors (Shirdel et al., 2006).

Anticancer and Antiviral Activity

Some derivatives similar in structure have been evaluated for their anticancer and antiviral activities. For example, triazole analogues of piperazine demonstrated significant inhibition of bacterial growth, highlighting their potential as scaffolds for developing new antimicrobial and possibly anticancer agents (Nagaraj et al., 2018). Additionally, research into pyrazino[1,2-b]indazol derivatives revealed promising in vitro anticoronavirus and antitumoral activities, suggesting their utility in addressing viral infections and cancer (Jilloju et al., 2021).

Chemical Synthesis and Characterization

The synthesis and characterization of novel compounds provide foundational knowledge for exploring their utility in various scientific applications. Research on synthesizing ester and amide derivatives of certain carboxylic acids, including studies on their anticancer activity, exemplifies the ongoing efforts to expand the repertoire of biologically active compounds (Inceler et al., 2013).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities. The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

Eigenschaften

IUPAC Name |

[2-(difluoromethylsulfanyl)phenyl]-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N5OS/c23-22(24)31-18-8-4-2-6-16(18)21(30)28-13-11-27(12-14-28)20-19-15-5-1-3-7-17(15)26-29(19)10-9-25-20/h2,4,6,8-10,22H,1,3,5,7,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTAGQGKSATTAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC=CC=C5SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

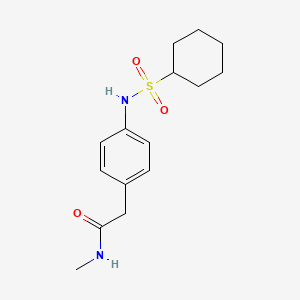

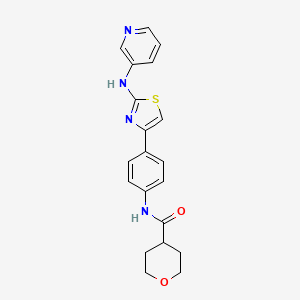

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2671417.png)

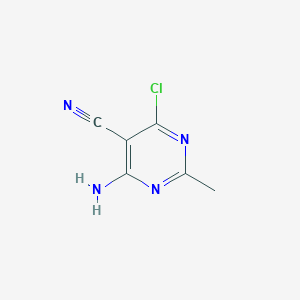

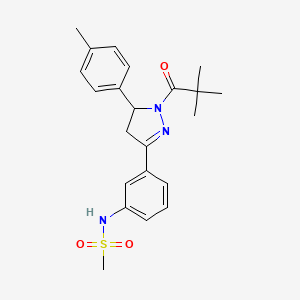

![[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate](/img/structure/B2671426.png)

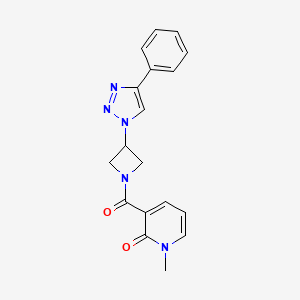

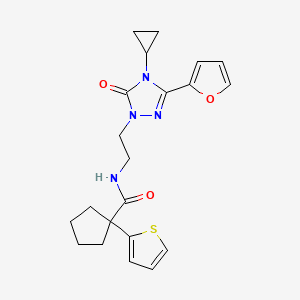

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671429.png)

![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B2671430.png)

![N1,N1-dimethyl-N3-(6-methylbenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2671431.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671434.png)